molecular formula C13H11N5O B2823025 N-(Pyridin-3-ylmethyl)imidazo[1,2-b]pyridazine-6-carboxamide CAS No. 2415533-73-0

N-(Pyridin-3-ylmethyl)imidazo[1,2-b]pyridazine-6-carboxamide

Cat. No.: B2823025
CAS No.: 2415533-73-0
M. Wt: 253.265
InChI Key: PCRWIERFNUXZTO-UHFFFAOYSA-N
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Description

N-(Pyridin-3-ylmethyl)imidazo[1,2-b]pyridazine-6-carboxamide is a heterocyclic compound that has garnered significant interest in the fields of organic synthesis and pharmaceutical chemistry. This compound features a unique structure that combines a pyridine ring, an imidazo[1,2-b]pyridazine core, and a carboxamide group, making it a versatile scaffold for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Pyridin-3-ylmethyl)imidazo[1,2-b]pyridazine-6-carboxamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common approach is the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method allows for the efficient construction of the imidazo[1,2-b]pyridazine core under mild reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale multicomponent reactions, utilizing automated reactors to ensure consistent yields and purity. The use of transition metal catalysts and solvent-free conditions can further enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(Pyridin-3-ylmethyl)imidazo[1,2-b]pyridazine-6-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted imidazo[1,2-b]pyridazine derivatives, which can be further functionalized for specific applications .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(Pyridin-3-ylmethyl)imidazo[1,2-b]pyridazine-6-carboxamide is unique due to its specific combination of a pyridine ring, an imidazo[1,2-b]pyridazine core, and a carboxamide group. This unique structure allows for diverse chemical reactivity and a wide range of applications in various fields .

Properties

IUPAC Name

N-(pyridin-3-ylmethyl)imidazo[1,2-b]pyridazine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5O/c19-13(16-9-10-2-1-5-14-8-10)11-3-4-12-15-6-7-18(12)17-11/h1-8H,9H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCRWIERFNUXZTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNC(=O)C2=NN3C=CN=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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